ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate
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Overview
Description
Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a unique combination of fluorine and iodine substituents, which can impart distinct chemical and biological properties.
Preparation Methods
The synthesis of ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate can be compared with other indole derivatives such as:
Ethyl 4-fluoro-8-chloro-6H-furo[2,3-e]indole-7-carboxylate: Similar structure but with chlorine instead of iodine, which may result in different chemical and biological properties.
Ethyl 4-fluoro-8-bromo-6H-furo[2,3-e]indole-7-carboxylate: Bromine substituent instead of iodine, potentially leading to variations in reactivity and potency.
Ethyl 4-fluoro-8-methyl-6H-furo[2,3-e]indole-7-carboxylate: Methyl group instead of halogen, which can significantly alter the compound’s characteristics.
These comparisons highlight the uniqueness of this compound in terms of its halogen substituents and their impact on the compound’s properties and applications.
Biological Activity
Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1037763-95-3
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.22 g/mol
- Purity : ≥ 98%
The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to certain enzymes and receptors.
- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values ranging from 5.4 μM to 34.2 μM against AChE and BChE .
- Anti-inflammatory Activity : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory properties. Inhibitors of COX-2 are being developed to provide safer alternatives for anti-inflammatory treatments .
- Antioxidant Activity : The antioxidant properties observed in related furochromone derivatives indicate that this compound may also exhibit free radical-scavenging activities, contributing to its overall therapeutic potential .
In Vitro Studies
Recent studies have evaluated the biological activity of structurally related compounds through various assays:
Compound | Target | IC50 Value (μM) | Reference |
---|---|---|---|
Compound 3b | AChE | 10.4 | |
Compound 3e | BChE | 7.7 | |
Compound 2b | COX-2 | Moderate Inhibition | |
Compound 2i | LOX-15 | Moderate Inhibition |
These results indicate that modifications in the chemical structure significantly affect the inhibitory activity against cholinesterases and other enzymes.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Some derivatives exhibited notable cytotoxic effects, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes. The presence of halogen atoms like fluorine enhances binding through hydrogen and halogen bonding interactions, which may explain the observed biological activities .
Properties
Molecular Formula |
C13H9FINO3 |
---|---|
Molecular Weight |
373.12 g/mol |
IUPAC Name |
ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H9FINO3/c1-2-18-13(17)11-10(15)9-8(16-11)5-7(14)6-3-4-19-12(6)9/h3-5,16H,2H2,1H3 |
InChI Key |
GKDYRNCNFWOBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C3C(=C(C=C2N1)F)C=CO3)I |
Origin of Product |
United States |
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